molecular formula C16H22O3S B1654467 Bicyclo[2.2.2]oct-1-ylmethyl 4-methylbenzene-1-sulfonate CAS No. 2346-03-4

Bicyclo[2.2.2]oct-1-ylmethyl 4-methylbenzene-1-sulfonate

Cat. No.: B1654467
CAS No.: 2346-03-4
M. Wt: 294.4 g/mol
InChI Key: JLNJPLJDELGGKP-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]oct-1-ylmethyl 4-methylbenzene-1-sulfonate is a useful research compound. Its molecular formula is C16H22O3S and its molecular weight is 294.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2346-03-4

Molecular Formula

C16H22O3S

Molecular Weight

294.4 g/mol

IUPAC Name

1-bicyclo[2.2.2]octanylmethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C16H22O3S/c1-13-2-4-15(5-3-13)20(17,18)19-12-16-9-6-14(7-10-16)8-11-16/h2-5,14H,6-12H2,1H3

InChI Key

JLNJPLJDELGGKP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC23CCC(CC2)CC3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC23CCC(CC2)CC3

2346-03-4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Solid para-toluenesulfonyl chloride (0.449 g) was added to a solution of bicyclo-[2,2,2]oct-1-ylmethanol (300 mg) and triethylamine (0.45 ml) in anhydrous acetonitrile (6 ml) under nitrogen. The mixture was stirred at room temperature for 16 hours then heated at reflux for 18 hours, poured into saturated aqueous sodium hydrogen carbonate solution and extracted with ether. The combined organic extracts were dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The residue was purified by column chromatography over silica eluting with ether:hexane (1:9) and further purified by preparative normal-phase HPLC on a Dynamax™ Silica column with hexane:ethyl acetate gradient elution to give the sub-title compound as an oil (0.180 g).
Quantity
0.449 g
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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